molecular formula C22H23N3O3 B3411036 N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900002-24-6

N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B3411036
CAS No.: 900002-24-6
M. Wt: 377.4 g/mol
InChI Key: KXIZDBXFIYHFAN-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core fused with two substituted aromatic rings. The molecule contains:

  • Substituents:
    • A 3-methoxyphenyl group attached to the carboxamide nitrogen.
    • A 4-methoxyphenyl group at position 1 of the pyrrolopyrazine core.
  • Physicochemical properties: The methoxy groups enhance solubility in polar solvents, while the aromatic systems may influence binding affinity in biological systems.

Though direct biological data for this compound are absent in the provided evidence, structurally related pyrrolopyrazine derivatives are often explored for antimicrobial, anticancer, or kinase inhibitory activities .

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-27-18-10-8-16(9-11-18)21-20-7-4-12-24(20)13-14-25(21)22(26)23-17-5-3-6-19(15-17)28-2/h3-12,15,21H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIZDBXFIYHFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of methoxyphenyl groups: This step may involve nucleophilic substitution reactions using methoxyphenyl halides.

    Carboxamide formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines for substitution reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Molecular Weight Key Synthetic Step(s) Spectral Features (IR/NMR) Reference
N-(3-Methoxyphenyl)-1-(4-Methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide Pyrrolo[1,2-a]pyrazine 3-/4-Methoxyphenyl ~405.4 g/mol* Not explicitly described (likely carboxamide coupling) Expected: C=O stretch ~1650 cm⁻¹ (IR); δ 3.8 ppm (OCH₃, NMR) N/A
1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide Pyrrolo[1,2-a]pyrazine 4-Fluorophenyl, tert-butyl 343.4 g/mol Amide coupling of pyrrolopyrazine carboxylate δ 1.4 ppm (tert-butyl, NMR); C-F stretch ~1220 cm⁻¹ (IR)
N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxamide Imidazo[1,2-a]pyrazine 4-Methoxyphenyl 268.3 g/mol Microwave-assisted coupling of imidazopyrazine acid IR: 3382 cm⁻¹ (NH), 1626 cm⁻¹ (C=O); δ 3.40 ppm (OCH₃, NMR)
1-(3-Methoxypropyl)-N-(4-methylbenzyl)-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Pyrido-pyrrolopyrimidine 3-Methoxypropyl, 4-methylbenzyl ~447.5 g/mol Chloroacetate-mediated cyclization Not reported

Notes:

  • Substituent effects: Methoxy groups (e.g., in ) enhance solubility and may modulate metabolic stability .

Spectroscopic and Crystallographic Comparisons

  • IR spectroscopy : Methoxy groups in similar compounds show symmetric/asymmetric stretching at 2830–2990 cm⁻¹ (C-H) and 1240–1270 cm⁻¹ (C-O) . The target compound’s carbonyl stretch (~1650 cm⁻¹) aligns with carboxamide derivatives .
  • NMR : Methoxy protons in analogous structures resonate at δ 3.3–3.8 ppm (¹H NMR), while aromatic protons appear at δ 6.7–7.5 ppm .
  • Crystallography: While the target compound’s crystal data are unavailable, notes that methoxyphenyl substituents stabilize molecular conformations via C–H∙∙∙π interactions, a feature likely shared by the target .

Biological Activity

N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The compound features a pyrrolo[1,2-a]pyrazine core with methoxyphenyl substituents. Its molecular formula is C21H20N3O2C_{21}H_{20}N_3O_2, and it has a molecular weight of 348.41 g/mol. The structural characteristics contribute to its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Antitumor Activity : The compound has shown promising results against multiple cancer cell lines. For instance, in vitro studies demonstrated significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 Value (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These values suggest that the compound can effectively inhibit tumor growth at low concentrations, making it a candidate for further development as an anticancer agent .

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For example, it has been identified as a potential inhibitor of c-Met kinase with an IC50 value in the nanomolar range (48 nM), indicating strong inhibitory activity which may contribute to its antitumor effects .

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : Studies have indicated that treatment with this compound leads to apoptosis in cancer cells as evidenced by Annexin V-FITC/PI staining assays.
  • Cell Cycle Arrest : The compound appears to induce cell cycle arrest at specific phases, which is crucial for preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, suggesting oxidative stress as a mechanism for inducing cytotoxicity.

Case Studies

A notable study investigated the structure-activity relationship (SAR) of similar compounds within the pyrrolo[1,2-a]pyrazine class. Variations in substituents significantly impacted biological activity and selectivity towards various kinases. This research underscores the importance of chemical modifications in enhancing therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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